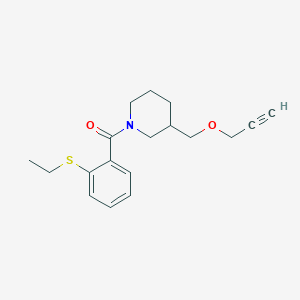

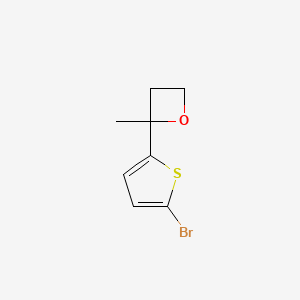

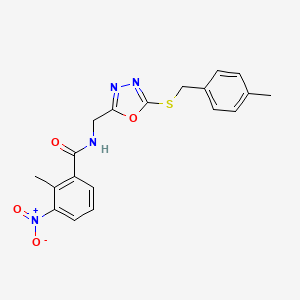

2-(5-Bromothiophen-2-yl)-2-methyloxetane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(5-Bromothiophen-2-yl)acetic acid” is related to your query . It has a molecular weight of 221.07 and its IUPAC name is (5-bromo-2-thienyl)acetic acid .

Synthesis Analysis

A related compound, a chalcone derivative (2E)-3-(5-bromothiophen-2-yl)-1-(naphthalen-1-yl) prop-2-en-1-one (NBT), has been synthesized by Claisen-Schmidt condensation reaction .Molecular Structure Analysis

A related compound, 2-acetyl-5-bromothiophene, was found to have a planar structure .Chemical Reactions Analysis

Suzuki–Miyaura (SM) cross-coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction has been used with boron reagents for various applications .Physical And Chemical Properties Analysis

The related compound “2-(5-Bromothiophen-2-yl)acetic acid” is a solid at room temperature and should be stored in a dark place, under -20C . Another related compound, (5-bromothiophen-2-yl)methylamine, is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

The compound 2-(5-Bromothiophen-2-yl)-2-methyloxetane and related derivatives are widely studied in the context of organic synthesis and chemical analysis. For instance, Geiger et al. (2014) synthesized a related compound through the reaction of N-bromosuccinamide, revealing insights into its structural characteristics, such as rotational disorder and weak interactions that link molecules in infinite chains (Geiger, Donohoe, & Geiger, 2014).

Antibacterial and Antifungal Properties

Research into the antibacterial and antifungal properties of 5-bromothiophene derivatives has shown some compounds to exhibit significant activity. Sharma et al. (2022) discovered that solvent-free synthesis of 5-bromothiophene based dihydropyrimidin-2-(1H)-(thi)ones showcased notable antibacterial and antifungal efficacy, with some compounds demonstrating drug-like characteristics (Sharma et al., 2022).

Antioxidant Evaluation

The antioxidant potential of derivatives of 5-bromothiophene has been evaluated through molecular modeling and experimental studies. Althagafi (2022) highlighted the synthesis of novel di-2-thienyl ketones, evaluating their electronic and chemical reactivity and observing significant antioxidant activities, with certain derivatives exhibiting remarkable efficacy compared to reference drugs (Althagafi, 2022).

Nucleoside Analog Synthesis

Bárta et al. (2008) developed a novel methodology for preparing 5-substituted thiophene-2-yl C-nucleosides, indicating potential applications in medicinal chemistry and drug development. Their work underscores the synthesis' efficiency and introduces a range of derivatives with interesting fluorescent properties (Bárta, Pohl, Klepetářová, Ernsting, & Hocek, 2008).

Non-Linear Optical Properties

Research by Rizwan et al. (2021) into the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives explored their non-linear optical properties, reactivity, and structural features. Their findings contribute to the understanding of materials with potential applications in optical technologies (Rizwan et al., 2021).

Wirkmechanismus

Target of Action

It is known that bromothiophene derivatives are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

The mode of action of 2-(5-Bromothiophen-2-yl)-2-methyloxetane is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the bromothiophene moiety of the compound could undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond . This is followed by transmetalation, where an organoboron reagent transfers a nucleophilic organic group to the palladium .

Biochemical Pathways

Given its potential role in suzuki-miyaura cross-coupling reactions , it can be inferred that the compound might influence pathways related to carbon-carbon bond formation.

Result of Action

As a potential participant in suzuki-miyaura cross-coupling reactions , the compound might contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.

Action Environment

Suzuki-miyaura cross-coupling reactions , in which the compound might participate, are known to be influenced by factors such as temperature, solvent, and the presence of a base .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(5-bromothiophen-2-yl)-2-methyloxetane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c1-8(4-5-10-8)6-2-3-7(9)11-6/h2-3H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIMGCQNZLVHLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)C2=CC=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-{[2-(1H-pyrrol-1-yl)ethyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2586628.png)

![1-Methyl-4-[4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2586632.png)

![2-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2586634.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2586637.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2586638.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2586642.png)

![(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride](/img/structure/B2586644.png)

![2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2586646.png)